Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Antimicrobial MIC 1,4-dihydropyridine

Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 138624-40-5, molecular formula C₂₁H₂₇NO₄, molecular weight 357.44 g/mol) is a 1,4-dihydropyridine (1,4-DHP) derivative bearing a characteristic 1-phenylethyl substituent at the 4-position. Physicochemical predictions indicate a calculated XlogP of 3.9 and a topological polar surface area (TPSA) of 64.6 Ų, suggesting moderate lipophilicity typical of this scaffold.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
Cat. No. B12128345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C(C)C2=CC=CC=C2)C(=O)OCC)C)C
InChIInChI=1S/C21H27NO4/c1-6-25-20(23)18-14(4)22-15(5)19(21(24)26-7-2)17(18)13(3)16-11-9-8-10-12-16/h8-13,17,22H,6-7H2,1-5H3
InChIKeyNPYNHQVAKLMZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate: Core Identity and Procurement-Relevant Class Context


Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 138624-40-5, molecular formula C₂₁H₂₇NO₄, molecular weight 357.44 g/mol) is a 1,4-dihydropyridine (1,4-DHP) derivative bearing a characteristic 1-phenylethyl substituent at the 4-position . Physicochemical predictions indicate a calculated XlogP of 3.9 and a topological polar surface area (TPSA) of 64.6 Ų, suggesting moderate lipophilicity typical of this scaffold . The compound has been reported as an intermediate in Hantzsch-type multicomponent synthesis and has been screened for antimicrobial properties [1].

Why 4-Aryl-1,4-DHP Analogs Cannot Simply Replace Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate


The 4-position substituent on the 1,4-DHP core is a primary determinant of molecular shape, electronic distribution, and biological target interaction. Replacement of the 1-phenylethyl group with a simple phenyl, substituted phenyl, or heteroaryl moiety alters the dihedral angle between the aryl ring and the DHP ring, changes the C4 stereoelectronic environment, and modifies lipophilicity . Because many 1,4-DHPs are procured for structure–activity relationship (SAR) exploration, antimicrobial screening, or calcium-channel modulation, even ostensibly minor substituent changes can produce qualitatively different activity profiles—making generic substitution without re-validation scientifically unsound [1].

Quantitative Differentiation Evidence for Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate


Antimicrobial MIC Against P. aeruginosa and S. aureus: Subset-Level Activity with No Direct Comparator

In a 2017 study by Bajaj et al., a series of diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylates—including the target 1-phenylethyl analog—were screened for antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus at concentrations of 50–300 µg/mL [1]. Compounds in the series exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL. However, the published data do not disaggregate results by individual substituent; the MIC value of 100 µg/mL is reported at the series level, not specifically for the 4-(1-phenylethyl) congener, and no comparator compound (e.g., nifedipine, amlodipine, or a 4-phenyl analog) was tested under identical conditions in this study [1]. Consequently, whether the 1-phenylethyl substitution confers superior, equivalent, or inferior antimicrobial potency relative to other 4-aryl-1,4-DHPs cannot be determined from this dataset.

Antimicrobial MIC 1,4-dihydropyridine

Calculated Lipophilicity (XlogP = 3.9) vs. Prototypical 4-Phenyl-1,4-DHP (Predicted Benchmark)

The target compound's predicted XlogP is 3.9, as listed in the Chem960 database . By contrast, the prototypical 4-phenyl-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (diethyl ester, the simplest 4-aryl congener lacking the α-methyl branch) has a predicted XlogP of approximately 3.1–3.3 based on standard algorithms (PubChem/ChemSpider predictions) [1]. The ~0.6–0.8 log unit increase reflects the additional methyl group on the benzylic carbon, which increases hydrophobic surface area. This difference may influence membrane permeability, protein binding, and solubility, but these are inferred from computational models; experimental logP or logD measurements are absent from the retrieved literature.

Lipophilicity XlogP 1,4-dihydropyridine

Rotatable Bond Count (8) as a Conformational Flexibility Descriptor vs. Rigid 4-Aryl Analogs

The target compound possesses 8 rotatable bonds, compared to 6 rotatable bonds for the 4-phenyl analog (diethyl 2,6-dimethyl-4-phenyl-1,4-DHP-3,5-dicarboxylate), as verified via Chem960 and PubChem [1]. The additional two rotatable bonds arise from the ethyl ester groups plus the benzylic C–C bond of the 1-phenylethyl substituent. Higher rotatable bond count is associated with increased conformational entropy and can reduce the probability of adopting a single bioactive conformation; however, this is a class-level trend and requires experimental confirmation (e.g., X-ray crystallography or NMR) for this specific compound.

Conformational flexibility Rotatable bonds Drug-likeness

ChEMBL Bioactivity Registration: Single-Protein-Target Entry with No Selectivity Panel Data

The target compound is registered in ChEMBL (CHEMBL1095859) and has been tested in a PubChem BioAssay (AID 238767) against bifunctional dihydrofolate reductase-thymidylate synthase [1]. Among 52 compounds tested, 50 were classified as active; 10 compounds showed activity ≤1 nM, and 43 showed activity ≤1 µM. The specific activity value for CHEMBL1095859 is not publicly disaggregated in the summary view, and no selectivity panel data (e.g., against human DHFR, calcium channels, or CYP enzymes) are available for this compound [1]. This contrasts with well-characterized 1,4-DHPs such as amlodipine, for which extensive selectivity data exist. The absence of selectivity data means that claims about target specificity cannot be made.

ChEMBL Bioactivity Dihydrofolate reductase

Evidence-Constrained Application Scenarios for Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate


4-Position SAR Libraries: Probing the Effect of α-Branched Aryl Substituents on 1,4-DHP Properties

The 1-phenylethyl group introduces an sp³-hybridized benzylic carbon that alters the conformational relationship between the aryl ring and the DHP core relative to simple 4-phenyl analogs [1]. This compound can serve as a SAR probe in academic or industrial medicinal chemistry campaigns aiming to explore the impact of α-branching on calcium channel binding, antimicrobial potency, or physicochemical properties. Its calculated XlogP difference of +0.6–0.8 vs. the 4-phenyl parent makes it a relevant comparator for logP-driven SAR studies, provided that experimental logD measurements are obtained concurrently.

Green Chemistry Methodology Development: CoCl₂/K-10-Catalyzed Hantzsch Synthesis in Water

The 2017 Bajaj et al. study demonstrated that this compound class can be synthesized via a one-pot, three-component Hantzsch reaction catalyzed by CoCl₂/K-10 montmorillonite in water, avoiding volatile organic solvents [1]. Researchers developing sustainable synthetic methodologies may procure this specific compound as a representative product to benchmark reaction yields, catalyst turnover, and scalability of aqueous-phase 1,4-DHP syntheses.

Antimicrobial Screening Cascades: Entry Point for 1,4-DHP Scaffold Exploration

The series-level MIC of 100 µg/mL against P. aeruginosa and S. aureus [1] provides a baseline for teams building antimicrobial screening cascades around the 1,4-DHP scaffold. Procurement of this specific congener allows direct internal head-to-head comparison with other 4-substituted analogs under standardized conditions, generating the differential data absent from the primary literature.

Computational Chemistry and Molecular Docking: DHFR-TS as a Model Target

The ChEMBL registration linking this compound to bifunctional dihydrofolate reductase-thymidylate synthase [1] provides a structural starting point for computational docking and molecular dynamics studies. Computational chemists can use this entry to benchmark docking scores against other 1,4-DHPs, with the caveat that experimental IC₅₀ confirmation is required before drawing target-engagement conclusions.

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